

Revolutionizing Drug Discovery: High-Throughput Screening with HaloPROTAC-E

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Compound of Interest

Compound Name: HaloPROTAC-E

Cat. No.: B607917

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation (TPD) has emerged as a transformative approach in drug discovery, offering the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The HaloPROTAC system leverages the high-affinity and specific interaction between the HaloTag, a modified haloalkane dehalogenase, and a chloroalkane linker conjugated to an E3 ligase ligand.

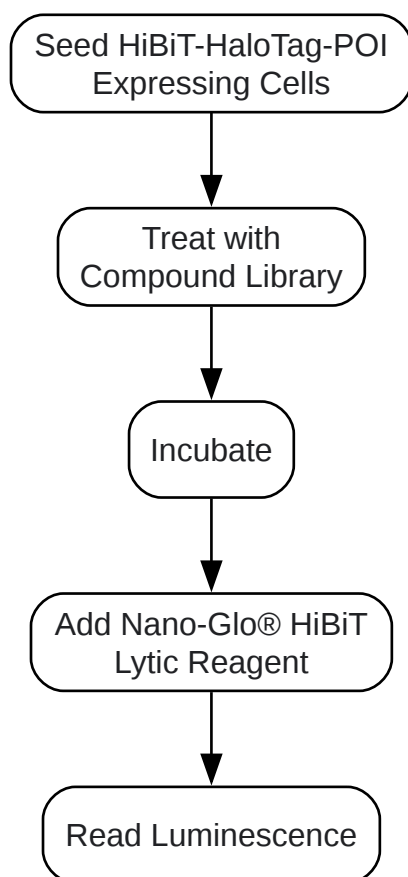
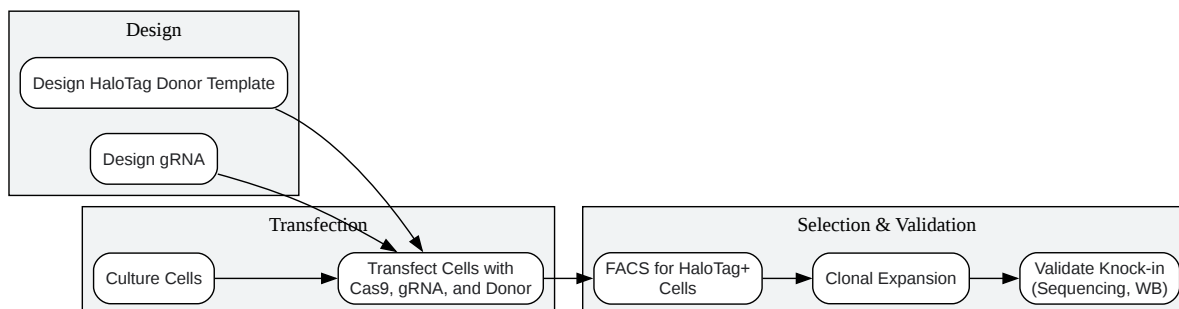
This application note details the use of **HaloPROTAC-E**, a potent and selective degrader that utilizes the von Hippel-Lindau (VHL) E3 ligase to induce the degradation of Halo-tagged proteins.[2][3] **HaloPROTAC-E** offers a robust and versatile platform for high-throughput screening (HTS) to identify and characterize novel protein degraders, validate drug targets, and elucidate biological pathways.

Principle of HaloPROTAC-E Mediated Degradation

HaloPROTAC-E is a bifunctional molecule comprising a high-affinity VHL ligand (VH298) connected via a linker to a chloroalkane moiety.[2][4] The chloroalkane forms a covalent bond

with the HaloTag fused to the protein of interest (POI). This ternary complex formation brings the POI into close proximity with the VHL E3 ligase complex, leading to the polyubiquitination of the POI and its subsequent recognition and degradation by the 26S proteasome.[5] This process is rapid, efficient, and reversible upon removal of the **HaloPROTAC-E** compound.[2][6]

Diagram of the **HaloPROTAC-E** Signaling Pathway



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